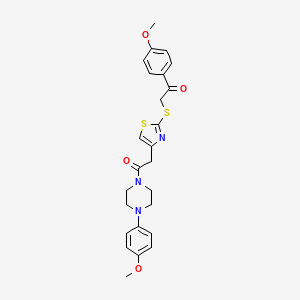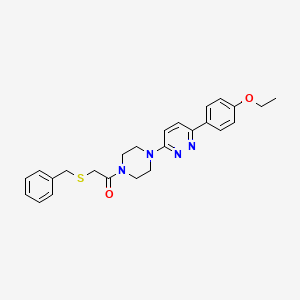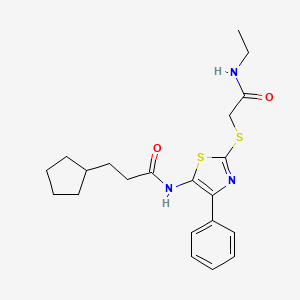
3-cyclopentyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide
説明
3-cyclopentyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide is a chemical compound that belongs to the thiazole family. It is also known as CPI-613 and has been found to have potential applications in cancer treatment.
科学的研究の応用
CPI-613 has been extensively studied for its potential applications in cancer treatment. It has been found to selectively target cancer cells by inhibiting mitochondrial enzymes that are essential for energy production in cancer cells. CPI-613 has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer, including pancreatic cancer, lymphoma, and leukemia.
作用機序
CPI-613 targets the mitochondrial enzymes pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH), which are involved in energy production in cancer cells. By inhibiting these enzymes, CPI-613 disrupts the energy metabolism of cancer cells, leading to their death. CPI-613 has also been found to induce oxidative stress in cancer cells, further contributing to their destruction.
Biochemical and Physiological Effects:
CPI-613 has been found to have several biochemical and physiological effects on cancer cells. It induces apoptosis, or programmed cell death, in cancer cells, and inhibits their proliferation. CPI-613 also disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins. Additionally, CPI-613 has been found to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
CPI-613 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying mitochondrial metabolism in cancer cells. CPI-613 has also been found to have low toxicity in normal cells, making it a potentially safe cancer treatment. However, CPI-613 has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. Additionally, the precise mechanism of action of CPI-613 is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on CPI-613. One area of focus is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CPI-613. Additionally, the combination of CPI-613 with other cancer treatments, such as immunotherapy, is an area of active investigation. Finally, the development of CPI-613 analogs with improved properties, such as water solubility, is an area of interest.
特性
IUPAC Name |
3-cyclopentyl-N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-22-18-20-16(14-9-3-2-4-10-14)17(23-18)19-15(21)12-11-13-7-5-6-8-13/h2-4,9-10,13H,5-8,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGIKCZQCKRZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)CCC2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3207886.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3207890.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone](/img/structure/B3207891.png)


![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide](/img/structure/B3207905.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide](/img/structure/B3207934.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea](/img/structure/B3207943.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea](/img/structure/B3207945.png)

